Aripiprazole N4-Oxide is a significant metabolite of the atypical antipsychotic drug aripiprazole, which is widely used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. This compound is characterized by its unique molecular structure and pharmacological properties, making it an important subject of study in pharmacology and medicinal chemistry.
Aripiprazole N4-Oxide can be sourced from various chemical suppliers and research organizations that specialize in pharmaceutical compounds. It is typically produced through synthetic methods that involve the oxidation of aripiprazole. The compound has a CAS number of 573691-11-9 and a molecular formula of C23H27Cl2N3O3, with a molecular weight of 464.38 g/mol .
The synthesis of Aripiprazole N4-Oxide primarily involves the oxidation of aripiprazole. Various methods can be employed for this transformation, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and purity. The process may also involve purification steps such as chromatography to isolate Aripiprazole N4-Oxide from by-products .
Aripiprazole N4-Oxide has a complex molecular structure characterized by:
This structure features multiple functional groups that contribute to its chemical reactivity and biological activity .
The compound's structural analysis reveals the presence of two chlorine atoms, a nitrogen atom in an oxidized state, and a complex aromatic system, which are critical for its interaction with biological targets.
Aripiprazole N4-Oxide participates in several chemical reactions typical for N-oxides, including:
The stability of Aripiprazole N4-Oxide under various conditions can influence its reactivity. The presence of electron-withdrawing groups like chlorine enhances its electrophilic character, making it susceptible to nucleophilic attack .
The mechanism of action for Aripiprazole N4-Oxide is closely linked to its parent compound. It acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This dual action contributes to its antipsychotic effects.
Research indicates that the metabolic conversion to Aripiprazole N4-Oxide may influence the pharmacokinetics and pharmacodynamics of aripiprazole, potentially affecting therapeutic outcomes .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
Aripiprazole N4-Oxide is utilized in various scientific applications:
Aripiprazole N4-Oxide (7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone) is an oxidative metabolite of the antipsychotic aripiprazole. Its molecular formula is C₂₃H₂₇Cl₂N₃O₃, with a molecular weight of 464.4 g/mol [4] [7]. The core structural modification involves the oxidation of the piperazine N4 nitrogen, converting the tertiary amine to a N-oxide functional group. This alteration significantly influences electron distribution, creating a semi-polar region with a dipole moment of ~4.2 Debye, as predicted by computational modeling (DFT/B3LYP/6-31G* level). Stereochemical analysis confirms the absence of chiral centers, rendering the compound achiral. However, the N-oxide moiety imposes conformational restrictions on the piperazine ring, favoring a chair configuration with the oxygen atom in an equatorial orientation to minimize steric strain. The butoxy linker between the quinolinone and piperazine rings retains rotational freedom, contributing to molecular flexibility [7].
Aliphatic C-H: 2850–2970 cm⁻¹ [6]
Nuclear Magnetic Resonance (NMR):¹H NMR (500 MHz, DMSO-d₆): δ 1.85–1.92 (m, 2H, CH₂), 2.45 (t, 2H, N-CH₂), 2.70 (t, 2H, quinolinone-CH₂), 3.10–3.25 (m, 8H, piperazine-H), 3.95 (t, 2H, O-CH₂), 4.05 (t, 2H, quinolinone-N-CH₂), 6.65 (d, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 7.30–7.45 (m, 3H, Ar-H).¹³C NMR (125 MHz, DMSO-d₆): δ 24.5 (CH₂), 29.0 (CH₂), 52.8 (N-CH₂), 58.5 (piperazine-C), 66.0 (O-CH₂), 112.5–155.0 (aromatic C), 172.0 (C=O).The downfield shift of piperazine C-4 carbons (δ 58.5 ppm vs. δ 53.2 ppm in aripiprazole) confirms N-oxidation [4].
Table 1: Key Spectral Assignments for Aripiprazole N4-Oxide
Technique | Peak Position | Assignment |
---|---|---|
FTIR | 960 cm⁻¹ | N-O stretch |
1665 cm⁻¹ | Quinolinone C=O stretch | |
¹H NMR | δ 3.10–3.25 (m, 8H) | Piperazine protons |
δ 6.65 (d, 1H) | Quinolinone C7-H | |
¹³C NMR | δ 58.5 ppm | Piperazine C4 carbons |
δ 172.0 ppm | Quinolinone carbonyl carbon |
Differential Scanning Calorimetry (DSC) shows two endothermic events:
Thermogravimetric Analysis (TGA) reveals a three-stage decomposition:
The N-oxide group reduces thermal stability compared to aripiprazole (Tm = 255°C), likely due to destabilization of the crystal lattice by the polar N-oxide. Isothermal studies at 150°C show <1% degradation over 24 hours, confirming solid-state stability under typical storage conditions.
Table 2: Thermal Transitions of Aripiprazole N4-Oxide
Technique | Event | Temperature Range | ΔH/Δm | Interpretation |
---|---|---|---|---|
DSC | Endotherm 1 | 85–110°C | 98 J/g | Dehydration |
Endotherm 2 | 228°C | 142 J/g | Melting | |
TGA | Mass Loss 1 | 25–150°C | 2.5% | Water desorption |
Mass Loss 2 | 228–350°C | 58% | Oxidative decomposition | |
Mass Loss 3 | 350–550°C | 32% | Carbonization |
The N-oxide modification enhances hydrophilicity compared to aripiprazole:
Partition Coefficient (log P):Experimental octanol/water log P = 1.9 ± 0.1 (vs. aripiprazole log P = 4.55). This 150-fold reduction in lipophilicity correlates with the N-oxide’s capacity to form hydrogen bonds in aqueous phases.
Solubility in Organic Solvents:
Chloroform: 0.6 mg/mLLow chloroform solubility aligns with the N-oxide’s reduced affinity for non-polar media [5].
Simulated Solubility Parameters:Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 12.6 MPa¹/², δH = 10.8 MPa¹/²) predict optimal solubility in alcohols and amides (e.g., DMF, δ = 24.8 MPa¹/²). This is significant for formulation design, suggesting excipients like polyethylene glycol (PEG) may enhance dissolution [3].
Table 3: Solubility and Partitioning Data
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: